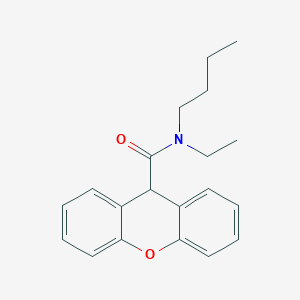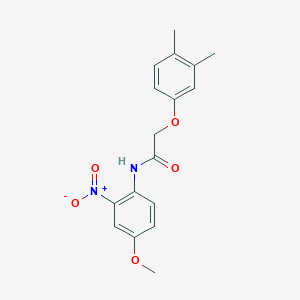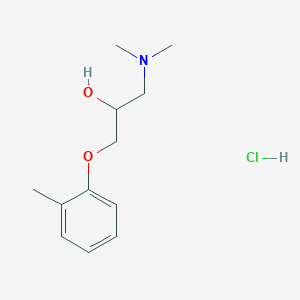
N-butyl-N-ethyl-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-butyl-N-ethyl-9H-xanthene-9-carboxamide, also known as BX, is a fluorescent dye that has been widely used in scientific research. It belongs to the xanthenes family of dyes and has a chemical formula of C20H23NO2. BX has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and DNA sequencing.
Wirkmechanismus
The fluorescence of N-butyl-N-ethyl-9H-xanthene-9-carboxamide is based on the principle of excited-state proton transfer (ESPT). When the dye is excited by light, it undergoes a proton transfer reaction that results in a shift in the emission wavelength. This shift in wavelength is what allows this compound to be used as a fluorescent probe in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any known physiological effects. It has been used in a variety of cell types and organisms without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-N-ethyl-9H-xanthene-9-carboxamide is its high sensitivity and specificity. It has a high quantum yield and is able to detect low concentrations of analytes. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of this compound is its photobleaching. Like many fluorescent dyes, this compound can become damaged over time and lose its fluorescence. This can limit the amount of time that this compound can be used in an experiment. Additionally, this compound has a relatively short excitation wavelength, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of N-butyl-N-ethyl-9H-xanthene-9-carboxamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and specificity, as well as reduced photobleaching.
Another potential direction is the use of this compound in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy. This could allow for more detailed and accurate imaging of biological processes.
Finally, this compound could be used in the development of new diagnostic tools for various diseases. Its ability to detect genetic variations and other biomarkers could be used to develop new tests for cancer, infectious diseases, and other conditions.
In conclusion, this compound is a versatile fluorescent dye that has been used in a variety of scientific research applications. Its unique properties make it a valuable tool for studying biological processes and developing new diagnostic tools. With continued research and development, this compound has the potential to make significant contributions to the field of scientific research.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-ethyl-9H-xanthene-9-carboxamide has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to study biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. Additionally, this compound has been used in DNA sequencing to detect single nucleotide polymorphisms (SNPs) and other genetic variations.
Eigenschaften
IUPAC Name |
N-butyl-N-ethyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-5-14-21(4-2)20(22)19-15-10-6-8-12-17(15)23-18-13-9-7-11-16(18)19/h6-13,19H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBKNFRAZPGVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-methoxypyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3981158.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)

![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)
![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)